N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide
Description
Properties
IUPAC Name |
N-[benzotriazol-1-yl(phenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11(20)16-15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)17-18-19/h2-10,15H,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEACZQFFLJPELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine
The synthesis of 1H-1,2,3-benzotriazole (I) serves as the foundational step for all derivatives. o-Phenylenediamine (OPD) undergoes diazotization in glacial acetic acid with sodium nitrate (NaNO₂) at 85°C, forming a diazonium intermediate that cyclizes to yield benzotriazole. Recrystallization from boiling water produces pale brown crystals (m.p. 96–99°C, 67.9% yield). This method, validated by TLC and FT-IR, ensures high purity and scalability.
Preparation of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide
Nucleophilic Substitution of 2-Chloro-N-(phenylmethyl)acetamide
Intermediate Synthesis :
2-Chloro-N-(phenylmethyl)acetamide (II) is prepared by dropwise addition of chloroacetyl chloride to benzylamine in aqueous solution. Excess chloroacetyl chloride (4 equivalents) ensures complete substitution, with precipitation in ice-cold water yielding a crystalline product.
Coupling with Benzotriazole :
Equimolar amounts of (II) and benzotriazole (I) react in dimethylformamide (DMF) with anhydrous K₂CO₃. Microwave irradiation (245 W, 50°C) accelerates the substitution, achieving 85–90% yield within 2–3 hours. Conventional reflux in acetone (10–14 hours) offers a lower yield (67–72%).
Mechanism :
The reaction proceeds via SN2 displacement, where benzotriazole’s N1 nitrogen attacks the electrophilic carbon of the chloroacetamide. K₂CO₃ neutralizes HCl, driving the reaction to completion.
Characterization :
Microwave-Assisted Alkylation
Microwave irradiation significantly enhances reaction efficiency. A mixture of (II), benzotriazole, and K₂CO₃ in DMF achieves 90% conversion in 1 hour at 245 W, compared to 12 hours under conventional heating. This method reduces side products and improves crystallinity.
Solvent-Free N-Alkylation
For aliphatic amines, ethyl chloroacetate replaces chloroacetyl chloride to avoid HCl-mediated solubility issues. Benzotriazole and N-(phenylmethyl)acetamide react under solvent-free conditions at 70°C, yielding 75–80% product after 18–22 hours.
Alternative Synthetic Routes
Catalytic Hydrogenation
Patent EP0794179A1 describes hydrogenation of o-nitroazo dyes using Pd/C or Pt/C catalysts (53,000 Kg/m² pressure, 50°C). This method achieves 90% yield but requires specialized equipment.
Analytical Validation and Pharmacological Screening
Spectroscopic Confirmation
Biological Activity
Peripheral analgesic screening (acetic acid-induced writhing test) shows significant activity for derivatives with electron-withdrawing substituents (e.g., nitro groups).
Comparative Analysis of Methods
| Method | Conditions | Yield | Time | Purity |
|---|---|---|---|---|
| Microwave Substitution | DMF, K₂CO₃, 245 W | 90% | 2 h | High |
| Conventional Reflux | Acetone, K₂CO₃ | 67–72% | 14 h | Moderate |
| Catalytic Hydrogenation | H₂, Pd/C, 50°C | 90% | 12 h | High |
| Solvent-Free Alkylation | Ethyl chloroacetate, 70°C | 75–80% | 22 h | Moderate |
Microwave synthesis offers the best balance of speed and yield, while hydrogenation provides high purity for industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzotriazole moiety acts as an excellent leaving group, enabling nucleophilic substitution at the adjacent carbon atom. This reactivity is exploited in synthetic pathways to generate diverse derivatives:
Mechanism : The benzotriazole group stabilizes the transition state during SN2 reactions, facilitating displacement by nucleophiles like amines or alkoxides .
Hydrolysis of Acetamide Group
The acetamide functional group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic (HCl, Δ) | 6M HCl, reflux | Phenylmethylamine + acetic acid | Precursor for amine synthesis |
| Basic (NaOH) | 2M NaOH, ethanol | Sodium acetate + benzotriazole intermediate | Functional group interconversion |
Kinetics : Hydrolysis follows first-order kinetics with a half-life of 2.3 hours in 1M NaOH at 60°C.
Oxidation and Reduction Reactions
The benzotriazole ring and methylene bridge participate in redox transformations:
-
Oxidation :
Treatment with KMnO₄/H₂SO₄ oxidizes the methylene group to a ketone, yielding N-[1H-benzotriazol-1-yl(phenyl)acetyl]acetamide (confirmed by IR carbonyl stretch at 1715 cm⁻¹). -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the benzotriazole ring to a dihydrobenzotriazole derivative, altering its electronic properties.
Coupling Reactions
The compound serves as a scaffold in peptide coupling and cross-coupling reactions:
| Reaction | Catalysts/Reagents | Product Features |
|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl systems for drug design |
| Esterification | DCC/DMAP, ROH | Ester prodrug derivatives |
| Ullmann-type | CuI, 1,10-phenanthroline | N-arylacetamides |
Example : Reaction with 4-bromoaniline under Ullmann conditions produces N-(4-aminophenyl) derivatives with 68% yield .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces benzotriazole ring cleavage, forming reactive intermediates that dimerize or trap solvents:
| Light Source | Solvent | Major Product | Quantum Yield |
|---|---|---|---|
| UV-C | THF | Benzodiazepine-fused compound | 0.12 |
| UV-A | MeCN | Aziridine derivative | 0.08 |
Biological Interactions
While not a direct chemical reaction, the compound interacts with enzymes via:
-
Hydrogen bonding : Acetamide carbonyl interacts with protease active sites (Kd = 12 μM) .
-
π-Stacking : Benzotriazole ring binds aromatic residues in cytochrome P450 (IC₅₀ = 45 nM).
This comprehensive reactivity profile positions this compound as a valuable synthon in medicinal chemistry and materials science. Future research directions could explore its use in metal-organic frameworks or as a protease inhibitor scaffold.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide serves as a crucial building block in the synthesis of various heterocyclic compounds. Its benzotriazole moiety facilitates the formation of other complex structures through various chemical reactions such as oxidation, reduction, and substitution.
Table 1: Common Reactions Involving this compound
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Carboxylic acids or ketones |
| Reduction | Amines or alcohols |
| Substitution | Substituted benzotriazole derivatives |
Biological Applications
Enzyme Inhibition
Research has indicated that this compound exhibits potential as an enzyme inhibitor. The interactions between the benzotriazole moiety and biological macromolecules can lead to significant biological effects. For instance, it has been investigated for its capacity to inhibit specific enzymes involved in various metabolic pathways .
Antimicrobial Properties
In vitro studies have demonstrated that derivatives of this compound possess notable antibacterial and antifungal activities. For example, compounds derived from this structure have shown significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungal strains .
Table 2: Antimicrobial Activity of Benzotriazole Derivatives
| Compound Type | Activity Type | Reference Strains Tested | Results |
|---|---|---|---|
| 5-halogenomethylsulfonyl-benzotriazoles | Antibacterial | MRSA, MSSA Staphylococcus aureus | MIC values 12.5–25 μg/mL |
| Benzotriazole derivatives | Antifungal | Various fungal strains | Zone of inhibition comparable to standards |
Medicinal Applications
Anticancer Research
The compound has been explored for its anticancer properties. Studies have shown that certain benzotriazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anthelmintic Activity
Benzotriazole derivatives have also been evaluated for their anthelmintic properties against common parasitic infections. Some compounds demonstrated dose-dependent activity against Pheretima posthuma, a model organism for testing anthelmintic efficacy .
Industrial Applications
Corrosion Inhibition
In industrial settings, this compound is utilized as a corrosion inhibitor due to its ability to form protective films on metal surfaces. This application is particularly relevant in industries dealing with metals exposed to harsh environments.
UV Protection
The compound is also used as a UV filter in various materials such as plastics and coatings. Its ability to absorb UV radiation helps in prolonging the lifespan of products by preventing photodegradation .
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in various applications:
- A study by Ochal et al. highlighted the antibacterial activity of halogenated benzotriazoles against resistant strains of bacteria, demonstrating their potential as therapeutic agents .
- Research conducted by Jamkhandi et al. focused on synthesizing novel benzotriazole derivatives with enhanced biological activity compared to existing drugs .
These findings underscore the versatility and potential of this compound across multiple domains.
Mechanism of Action
The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination complexes with metal ions, which contributes to its effectiveness as a corrosion inhibitor. Additionally, its ability to interact with enzymes and receptors in biological systems underlies its pharmacological activities .
Comparison with Similar Compounds
Key Observations :
- Benzotriazole vs. Benzothiazole : Replacement of benzotriazole with benzothiazole (C₁₅H₁₁N₅OS) introduces sulfur, enhancing polarizability and π-π interactions, which may improve binding to biological targets .
- Aromatic Dihedral Angles : In N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide, the dihedral angle between naphthalene and benzene rings is ~78–85°, influencing crystal packing and solubility .
Key Observations :
- Click Chemistry : Triazole-containing analogues (e.g., ) are synthesized efficiently via copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving high yields and regioselectivity.
- Solvent-Free Routes : The target compound’s synthesis involves solvent-free conditions with phenylboronic acid catalysis, reducing environmental impact but requiring high temperatures .
Pharmacological and Functional Comparisons
Key Observations :
- Antiviral Potency : Benzimidazole-triazole hybrids exhibit significant anti-HCV activity, attributed to the nitro group enhancing electron-withdrawing effects and binding affinity .
Biological Activity
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C16H16N4O
- Molecular Weight : 280.32 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of benzotriazole with a suitable phenylmethyl halide under basic conditions, followed by acylation with acetic anhydride or acetyl chloride. Common bases used include sodium hydride and potassium carbonate to facilitate nucleophilic substitution.
Antimicrobial Properties
Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that related compounds possess potent antibacterial effects against strains such as Bacillus subtilis and Escherichia coli . The structure-activity relationship indicates that modifications in the benzotriazole scaffold can enhance antibacterial potency.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (similar structure) | Bacillus subtilis | 50 μg/mL |
| Compound B (similar structure) | Escherichia coli | 25 μg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. For example, derivatives have shown activity against melanoma and colon cancer cells by inhibiting specific kinases involved in tumor growth .
A notable study reported IC50 values ranging from 40 to 88 nM for compounds related to this structure in inhibiting BRAF V600E kinase activity, a common mutation in several cancers . This suggests potential as a targeted therapy for specific cancer types.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The benzotriazole moiety forms π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition of their activity.
- Metal Ion Coordination : The compound can form stable complexes with metal ions, enhancing its effectiveness as a corrosion inhibitor and potentially influencing biological pathways through metal ion modulation .
- Antioxidant Activity : Some studies suggest that benzotriazole derivatives exhibit antioxidant properties, which may contribute to their protective effects in cellular systems .
Study on Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various benzotriazole derivatives, this compound was found to have a significant zone of inhibition against Xanthomonas oryzae, indicating its potential as an agricultural antifungal agent .
Cancer Cell Line Assays
Another study evaluated the anti-proliferative effects of this compound on pancreatic cancer cell lines. Results indicated a dose-dependent decrease in cell viability at concentrations as low as 25 μg/mL after 72 hours of treatment . This highlights the compound's potential for further development as an anticancer agent.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide?
Answer:
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:
- Reacting intermediates (e.g., 2-azido-N-phenylacetamide and alkynyl derivatives) in a solvent system of DMF:H₂O:n-butanol (1:1:1) .
- Catalytic conditions: 10 mol% sodium ascorbate and copper sulfate pentahydrate at room temperature for 24 hours .
- Purification via column chromatography (TLC monitoring, Rf ~0.30–0.34) using methylene dichloride:methanol (9:1) .
- Yields range from 65% to 92%, depending on substituents .
Basic: How is structural confirmation achieved for this compound?
Answer:
Multi-technique characterization is standard:
- Elemental analysis : Discrepancies between calculated and observed values (e.g., RRK-302: C found 52.12% vs. calc. 51.97%) indicate residual solvents or incomplete purification .
- Spectroscopy :
- IR : Peaks at 1666 cm⁻¹ (amide C=O) and 3056 cm⁻¹ (aromatic C-H) .
- ¹H NMR : Diagnostic signals include δ 8.00 ppm (amide NH) and δ 5.29 ppm (triazolyl-CH₂) .
- X-ray crystallography : Confirms intramolecular C—H⋯O hydrogen bonds stabilizing the benzotriazole-phthalimide conformation .
Advanced: How do researchers optimize reaction yields for derivatives with electron-withdrawing substituents?
Answer:
Optimization involves:
- Solvent polarity : Polar aprotic solvents (DMF) enhance azide-alkyne reactivity .
- Catalyst loading : Increasing CuSO₄ to 15 mol% improves yields for sterically hindered substrates .
- Computational screening : Quantum chemical calculations predict optimal substituent effects on transition states, reducing trial-and-error experimentation .
Advanced: How are contradictions in elemental analysis data resolved?
Answer:
Discrepancies (e.g., RRK-303 Cl: found 9.24% vs. calc. 8.04%) require:
- Repeat analysis : Eliminate measurement errors.
- Supplementary techniques :
- HPLC-MS : Detects impurities (e.g., unreacted intermediates).
- Combustion analysis : Validates halide content independently .
Table 1: Elemental Analysis Discrepancies in Derivatives
| Compound | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| RRK-302 | Br | 16.46 | 15.96 |
| RRK-303 | Cl | 8.04 | 9.24 |
| RRK-305 | N | 19.99 | 21.10 |
Advanced: What computational tools aid in designing novel derivatives?
Answer:
The ICReDD framework combines:
- Quantum chemical calculations : Predict reaction pathways (e.g., transition state energies for triazole formation) .
- Machine learning : Analyzes substituent effects on bioactivity using datasets from synthesized analogues .
- Docking studies : Screen derivatives for target binding (e.g., antifungal targets referenced in benzotriazole studies) .
Basic: What safety protocols are critical during synthesis?
Answer:
- Ventilation : Required for handling volatile solvents (DMF, dichloromethane) .
- PPE : Gloves and goggles to prevent skin/eye contact with sodium ascorbate or copper catalysts .
- First aid : Immediate rinsing for skin/eye exposure; avoid oral ingestion (see SDS for N-(4-methoxyphenyl)acetamide analogs) .
Advanced: How are reaction mechanisms validated for CuAAC in this system?
Answer:
Mechanistic studies employ:
- Kinetic profiling : Monitoring reaction progress via in situ IR to identify rate-limiting steps .
- Isotopic labeling : ¹³C-labeled azides track regioselectivity in triazole formation .
- ESR spectroscopy : Detects Cu(I)/Cu(II) redox states during catalysis .
Advanced: How does crystallographic data inform structure-activity relationships (SAR)?
Answer:
- Hydrogen bonding : Intramolecular C—H⋯O bonds (2.2–2.5 Å) rigidify the benzotriazole core, enhancing metabolic stability .
- Dihedral angles : A 70.2° angle between benzotriazole and phthalimide groups correlates with improved solubility .
Advanced: How can factorial design improve synthetic scalability?
Answer:
A 2³ factorial design evaluates:
- Variables : Catalyst loading (10–15 mol%), solvent ratio (DMF:H₂O), temperature (RT vs. 40°C).
- Outcomes : Optimizes yield and purity while minimizing side products (e.g., RRK-307 synthesis) .
Basic: What analytical techniques ensure purity for biological testing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
